2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNKYIORSOLYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde core. One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinated reagents.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6F4O
- CAS Number : 2055275-09-5
- Synonyms : 2-fluoro-3-methyl-5-trifluoromethylbenzaldehyde
The compound's structure includes a trifluoromethyl group, which enhances its reactivity and biological activity compared to non-fluorinated analogs.
Medicinal Chemistry
2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is utilized in the synthesis of various bioactive compounds. Its unique electronic properties due to fluorination can modulate biological activity, making it a valuable building block in drug discovery.
Case Study: Synthesis of Antiviral Agents
Recent studies have demonstrated the utility of this compound in synthesizing antiviral agents. For instance, derivatives of this aldehyde have been explored for their effectiveness against viral infections, particularly in the development of drugs targeting the hepatitis C virus. The introduction of fluorine atoms has been shown to enhance the potency and selectivity of these compounds .
Agrochemicals
The compound plays a crucial role in developing agrochemicals, particularly herbicides and fungicides. Its fluorinated structure improves the stability and efficacy of these chemicals.
Research Findings
Research has indicated that fluorinated aromatic compounds exhibit enhanced biological activity against pests and diseases. For example, formulations containing this compound have shown increased effectiveness in controlling specific agricultural pests compared to their non-fluorinated counterparts .
Materials Science
In materials science, this compound is explored for its potential in creating advanced materials with unique properties.
Applications in Polymer Chemistry
Fluorinated compounds are known for their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been investigated to enhance the mechanical properties and durability of materials used in harsh environments .
Data Tables
| Application Area | Example Compounds | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Enhanced potency against viruses |
| Agrochemicals | Herbicides, fungicides | Increased efficacy and stability |
| Materials Science | Advanced polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, often through the formation of hydrogen bonds and hydrophobic interactions facilitated by the fluorine atoms. The trifluoromethyl group can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. Methyl : The 5-chloro analog (CAS 117752-05-3) replaces the methyl group with chlorine, reducing steric bulk but increasing electronegativity, which may alter reaction kinetics in nucleophilic substitutions .
- Pyridine Ring : The pyridinyl derivative (CAS 871252-64-1) replaces the benzene ring with a heterocyclic pyridine, enhancing coordination capabilities in metal-catalyzed reactions .
Commercial Accessibility
- The target compound is significantly costlier (649.00 €/g) than its analogs, likely due to synthetic complexity from multiple substituents .
- Analogs like 3-Fluoro-5-(trifluoromethyl)benzaldehyde are available in higher purities (96–98%) but lack methyl functionality critical for specific applications .
Biological Activity
2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both fluorine and trifluoromethyl groups, enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C9H6F4O
- Molecular Weight : 206.14 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a fluorine atom, a methyl group, and a trifluoromethyl group.
The biological activity of this compound primarily stems from its interactions with biological targets such as enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.
- Enzyme Interactions : The compound can form hydrogen bonds and hydrophobic interactions with enzymes, potentially inhibiting their activity. For instance, it may interact with aldehyde dehydrogenase, influencing metabolic pathways by altering substrate availability.
- Receptor Binding : Its structural features may enhance binding affinity to various receptors, making it a candidate for drug design targeting specific diseases .
Applications in Scientific Research
This compound is utilized in several areas:
- Drug Development : It serves as an intermediate in synthesizing fluorinated drug candidates that exhibit improved pharmacokinetic properties due to the incorporation of fluorine atoms .
- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals like herbicides and insecticides, where fluorination can enhance efficacy and environmental stability.
Study 1: Enzyme Interaction Analysis
A study investigated the interaction between this compound and aldehyde dehydrogenase. The results indicated that the compound inhibited enzyme activity, suggesting potential applications in metabolic disorder treatments where aldehyde accumulation is problematic.
Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of various fluorinated compounds, including derivatives of this compound. Results showed significant cytotoxicity against cancer cell lines, with IC50 values indicating enhanced potency compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
Chemical Reactions Analysis
Claisen–Schmidt Condensation
This reaction forms α,β-unsaturated ketones (chalcones) by condensing the aldehyde with ketones under basic conditions.
Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the conjugated enone system .
Reductive Amination
The aldehyde undergoes reductive amination to form benzylamine derivatives, crucial intermediates in drug synthesis.
| Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| Ammonia, NaBH₄, methanol | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine | Not reported | Fluorine and trifluoromethyl groups enhance stability of intermediates. Catalytic hydrogenation alternatives noted. |
Applications : Resulting amines serve as building blocks for bioactive molecules, including anti-inflammatory and antitumor agents .
Schiff Base Formation
Reaction with amines generates Schiff bases, which are pivotal in coordination chemistry and catalysis.
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon forms an imine linkage after dehydration .
Oxidation to Carboxylic Acid
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
| Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| KMnO₄, H₂SO₄, heat | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | Not reported | Electron-withdrawing groups increase oxidation susceptibility. Product potential in agrochemicals. |
Note : Competitive side reactions (e.g., over-oxidation) are minimized by controlled reaction times.
Nucleophilic Aromatic Substitution (NAS)
Despite the fluorine’s poor leaving-group ability, directed ortho-metalation can enable functionalization.
Challenges : Fluorine’s strong C–F bond and steric hindrance from trifluoromethyl reduce NAS efficiency.
Grignard Reaction
The aldehyde reacts with Grignard reagents to form secondary alcohols.
| Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| CH₃MgBr, dry ether, 0°C | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol | Not reported | Alcohols serve as precursors for ethers or esters. Steric effects moderate reactivity. |
Key Structural and Electronic Influences
-
Electron-withdrawing groups : The trifluoromethyl (–CF₃) and fluorine (–F) groups deactivate the benzene ring, directing electrophiles to the meta and para positions relative to the aldehyde .
-
Steric effects : The methyl group at position 3 hinders substitutions at adjacent positions.
-
Aldehyde reactivity : Enhanced electrophilicity due to –CF₃ and –F groups facilitates nucleophilic additions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde with high purity?
- Methodology : The compound can be synthesized via fluorination of pre-functionalized benzaldehyde precursors. For example, halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C yield fluorinated intermediates. Subsequent trifluoromethylation via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents ensures regioselectivity at the 5-position . Purification by fractional distillation or column chromatography (silica gel, hexane/EtOAc) achieves >97% purity, as validated by GC-MS .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹⁹F NMR : Distinct signals for -F (δ ≈ -110 ppm) and -CF₃ (δ ≈ -60 ppm) confirm substitution patterns .
- FT-IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) validate functional groups .
- GC-MS : Molecular ion peaks at m/z 222 (M⁺) and fragment ions at m/z 173 (loss of -CF₃) confirm the structure .
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodology : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to avoid photooxidation of the aldehyde group. Stability tests show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzaldehyde core in cross-coupling reactions?
- Methodology : The -CF₃ group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance at the 3-methyl position may reduce yields in Suzuki-Miyaura couplings. Computational studies (DFT) suggest a 15–20% decrease in reaction efficiency compared to non-methylated analogs .
Q. What strategies address contradictory bioactivity data in pharmacological studies involving fluorinated benzaldehyde derivatives?
- Methodology :
- Metabolic Stability : Fluorinated compounds often exhibit prolonged half-lives due to C-F bond resistance to enzymatic cleavage. However, contradictory results may arise from variations in cytochrome P450 isoforms across cell lines .
- Dose-Response Validation : Reproduce assays using standardized protocols (e.g., fixed incubation times, controlled O₂ levels) to minimize artifacts .
Q. How can computational modeling predict the compound’s interactions with biological targets like DDR1 kinase?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities. The aldehyde group forms hydrogen bonds with Lys87 and Asp89 in DDR1’s active site (binding energy: -8.2 kcal/mol) .
- MD Simulations : AMBER-based simulations (100 ns) reveal stable binding but highlight conformational flexibility in the trifluoromethyl group, requiring experimental validation .
Data Contradiction Analysis
Q. Why do different studies report varying yields for trifluoromethylation reactions involving this compound?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
